![molecular formula C17H23FN6O B2572627 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one CAS No. 1040649-99-7](/img/structure/B2572627.png)
1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one
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Description
1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one, commonly known as FPTP, is a synthetic compound that has been widely studied for its potential therapeutic applications. FPTP belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
- Application : Several radioligands have been developed for imaging sigma1 receptors, including [^11 C]SA4503 and (S)-(-)-[^18 F]fluspidine. These ligands help researchers study receptor distribution in the grey matter of the brain.
PET Imaging of Sigma1 Receptors
A number of radioligands have been developed for imaging of sigma 1 receptors in the human brain, and a few, including [^11 C]SA4503 and (S)-(-)-[^18 F]fluspidine, have been used in clinical studies. Sigma 1 receptors are distributed throughout the grey matter of the human brain
For more information on TLC methods related to this compound, refer to the monographs authored by Forensic Drug Review, Center for Forensic Science Research and Education (CFSRE), and the KGI School of Pharmacy and Health Sciences
properties
IUPAC Name |
1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN6O/c1-2-3-4-17(25)23-11-9-22(10-12-23)13-16-19-20-21-24(16)15-7-5-14(18)6-8-15/h5-8H,2-4,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEUOSAGLWELEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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